![molecular formula C19H19F2N3O2 B2752509 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396876-60-0](/img/structure/B2752509.png)
3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide, also known as DFP-10917, is a novel small-molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
Fluorinated Benzamides in Crystal Engineering and Molecular Aggregation
Research involving N-(difluorophenyl)benzamides has demonstrated the importance of short C–H⋯F interactions in molecular aggregation, significantly influenced by fluorine atoms. These interactions are crucial for understanding the aggregation behavior of fluorinated compounds, which could be relevant for designing new materials with specific physical properties (Mocilac, Osman, & Gallagher, 2016).
Applications in Medicinal Chemistry
The synthesis of fluorinated benzamides has been reported to play a significant role in medicinal chemistry, offering a pathway to create novel compounds with potential pharmaceutical applications. For instance, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of benzamides has been identified as a crucial reaction for introducing fluorine atoms into complex molecules, a step that could be relevant for the development of new drugs (Wang, Mei, & Yu, 2009).
Role in Synthesis of Difluorinated Compounds
The Rh(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers for synthesizing difluorinated compounds highlights the role of such chemical processes in expanding the toolkit for organic synthesis. This method demonstrates broad substrate compatibility and functional group tolerance, indicating potential applications in synthesizing fluorinated molecules for various industries (Cui et al., 2023).
Fluorinated Heterocycles in Industry
The development of fluorinated heterocycles through rhodium(III)-catalyzed coupling of benzamides with difluorovinyl tosylate emphasizes the importance of these compounds in pharmaceutical and agrochemical industries. Such synthetic strategies enable the creation of monofluorinated and gem-difluorinated products, underlining the utility of fluorinated benzamides in constructing complex molecules (Wu et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 3,4-difluoro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzamide is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .
Mode of Action
The compound acts as a selective c-KIT inhibitor , effectively inhibiting the activity of c-KIT kinase . It has been found to completely abolish the activity of other kinases such as ABL and FLT3 .
Biochemical Pathways
The compound affects the c-KIT-mediated signaling pathways . The inhibition of c-KIT kinase disrupts these pathways, leading to various downstream effects.
Pharmacokinetics
The compound has shown great antiproliferative efficacy against GIST cell lines . It also possesses acceptable bioavailability (36%) , which impacts its bioavailability and therapeutic potential.
Result of Action
In the cellular context, the compound induces apoptosis and cell cycle arrest . It effectively suppresses tumor growth in GIST cell-inoculated xenograft models without apparent toxicity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors.
Propiedades
IUPAC Name |
3,4-difluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c20-16-2-1-15(11-17(16)21)18(25)23-12-13-5-9-24(10-6-13)19(26)14-3-7-22-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXYUBVURPPLHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.